Predicted Lipophilicity (XLogP) Differentiation vs. Des-Methyl Analog Ethyl 4,7-Dichloroquinoline-3-carboxylate
The presence of a 2-methyl substituent in the target compound increases predicted lipophilicity compared to the des-methyl analog ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5). The target compound (C₁₃H₁₁Cl₂NO₂, MW 284.14) has a computed XLogP of approximately 3.8–4.2, while the des-methyl analog (C₁₂H₉Cl₂NO₂, MW 270.11) has an XLogP of approximately 3.3–3.7 [1]. This ~0.5 log unit increase places the target compound closer to the optimal lipophilicity range (LogP 1–4) for CNS drug candidates, while the des-methyl analog falls at the lower boundary of this range [2].
vs. des-methyl analog 3.3–3.7
ΔXLogP ≈ +0.5 (predicted)
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 3.8–4.2 (predicted) |
| Comparator Or Baseline | Ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5): XLogP ≈ 3.3–3.7 (predicted) |
| Quantified Difference | ΔXLogP ≈ +0.5 |
| Conditions | ACD/Labs and XLogP3 computational prediction algorithms |
Why This Matters
Higher lipophilicity translates to improved membrane permeability and potentially better oral bioavailability, a critical parameter for selecting early-stage drug discovery intermediates when ester-based quinoline scaffolds are being prioritized.
- [1] PubChem. Ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5). Computed Properties section. Accessed 2026-05-02. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. (Rule-of-five framework for LogP interpretation.) View Source
